

Application Note: High-Resolution Mass Spectrometric Analysis of 3-Cyclohexanecarbonylpyridine

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Compound of Interest

Compound Name:	3-cyclohexanecarbonylpyridine
CAS No.:	60148-00-7
Cat. No.:	B1355207

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of **3-cyclohexanecarbonylpyridine**. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The protocols are structured to ensure scientific integrity and reproducibility, with a focus on the causal relationships behind experimental choices. This guide also elucidates the characteristic fragmentation patterns of **3-cyclohexanecarbonylpyridine**, providing a robust framework for its identification and characterization.

Introduction

3-Cyclohexanecarbonylpyridine is a chemical intermediate with a molecular structure that combines a pyridine ring, a ketone functional group, and a cyclohexane moiety. The analysis of such compounds is crucial in various stages of pharmaceutical development, from metabolite

identification to quality control of active pharmaceutical ingredients (APIs). Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the structural elucidation and quantification of such molecules.[1]

This application note details optimized protocols for the analysis of **3-cyclohexanecarbonylpyridine** using both GC-MS and LC-MS. The choice between these two powerful techniques often depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte. GC-MS with Electron Ionization (EI) is a robust technique that provides reproducible fragmentation patterns, ideal for structural confirmation and library matching.[2] In contrast, LC-MS with Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile compounds and can often preserve the molecular ion, providing valuable molecular weight information.[3][4]

Chemical Properties of 3-Cyclohexanecarbonylpyridine

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

Property	Value
Chemical Formula	C ₁₂ H ₁₅ NO
Molecular Weight	189.25 g/mol
Structure	Pyridine ring linked to a carbonyl group, which is attached to a cyclohexane ring.
Key Functional Groups	Pyridine, Ketone, Cyclohexane

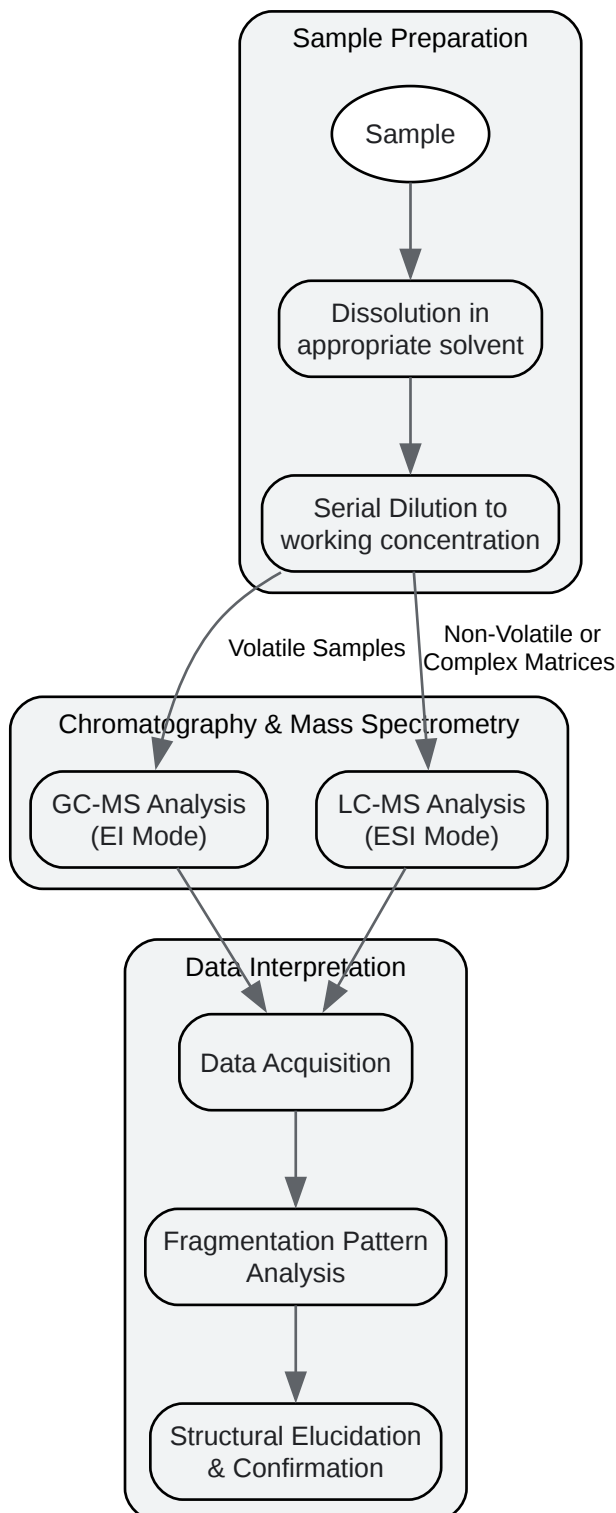
The presence of the basic pyridine nitrogen makes this molecule suitable for positive-ion mode ESI. The overall structure is amenable to gas chromatography, provided sufficient volatility.

Experimental Workflows

A systematic approach is crucial for the successful analysis of **3-cyclohexanecarbonylpyridine**. The following diagram illustrates the general workflow from

sample preparation to data analysis.

Overall Analytical Workflow



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Caption: General workflow for the mass spectrometric analysis of **3-cyclohexanecarbonylpyridine**.

GC-MS Analysis Protocol with Electron Ionization (EI)

GC-MS with EI is a highly effective method for the analysis of **3-cyclohexanecarbonylpyridine**, leveraging its volatility for separation and the high energy of electron ionization to induce characteristic fragmentation.[2]

Rationale for Method Selection

The use of a non-polar stationary phase, such as one based on 5% diphenyl / 95% dimethyl polysiloxane, is recommended due to the overall relatively non-polar nature of the molecule. The standard 70 eV electron energy for EI ensures that the fragmentation patterns are consistent and comparable to established mass spectral libraries.[2]

Sample Preparation

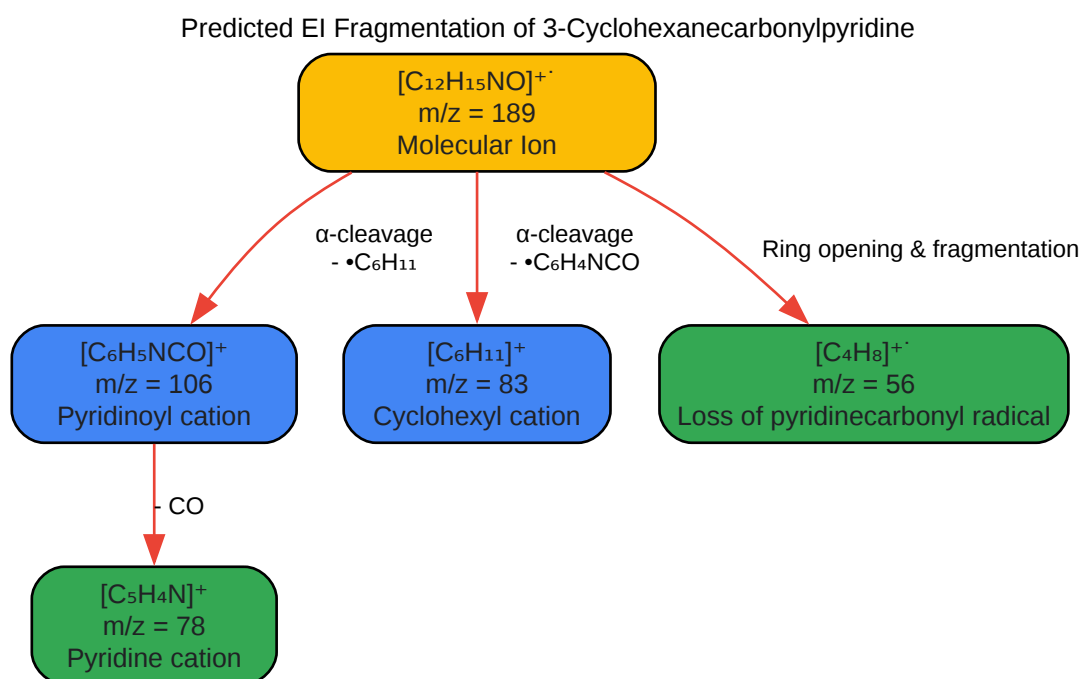
- **Standard Preparation:** Accurately weigh approximately 10 mg of **3-cyclohexanecarbonylpyridine** standard. Dissolve in 10 mL of GC-grade dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
- **Working Solutions:** Perform serial dilutions of the stock solution with the same solvent to achieve working concentrations in the range of 1-100 µg/mL.
- **Sample Preparation:** For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and minimize matrix effects.

Instrumental Parameters

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B or equivalent
Injector	Split/Splitless, 250°C
Injection Volume	1 µL
Split Ratio	20:1 (adjustable based on concentration)
Carrier Gas	Helium, constant flow rate of 1.2 mL/min
GC Column	DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program	Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer	Agilent 5977A or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Quadrupole Temp.	150°C
Mass Range	m/z 40-400

Predicted EI Fragmentation Pattern

Under EI, the molecular ion ($M^{+\cdot}$) of **3-cyclohexanecarbonylpyridine** (m/z 189) will be formed. Due to the high energy of EI, this molecular ion is expected to be unstable and undergo fragmentation.^[5] The primary fragmentation pathways are predicted to be alpha-cleavage at the carbonyl group and fragmentation of the cyclohexane ring.^{[6][7][8]}



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Caption: Key predicted fragmentation pathways for **3-cyclohexanecarbonylpyridine** under EI.

- m/z 106: This prominent peak is anticipated to be the base peak, resulting from alpha-cleavage with the loss of the cyclohexyl radical ($\bullet\text{C}_6\text{H}_{11}$). This forms the stable pyridinoyl cation.
- m/z 78: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 106 fragment yields the pyridine cation.
- m/z 83: The alternative alpha-cleavage, with the loss of the pyridinoyl radical ($\bullet\text{C}_6\text{H}_4\text{NCO}$), would produce the cyclohexyl cation.
- m/z 56: This ion could arise from the fragmentation of the cyclohexane ring, a known fragmentation pathway for cyclohexyl derivatives.^[9]

LC-MS Analysis Protocol with Electrospray Ionization (ESI)

For samples that are not amenable to GC or for applications requiring higher sensitivity, LC-MS with ESI is the preferred method.^[1]

Rationale for Method Selection

The basic nitrogen atom in the pyridine ring is readily protonated, making positive-ion ESI an ideal choice for this analyte.^{[3][4]} Reversed-phase chromatography using a C18 column provides excellent separation for compounds of this polarity. A mobile phase containing a weak acid, such as formic acid, facilitates protonation and enhances the ESI signal.

Sample Preparation

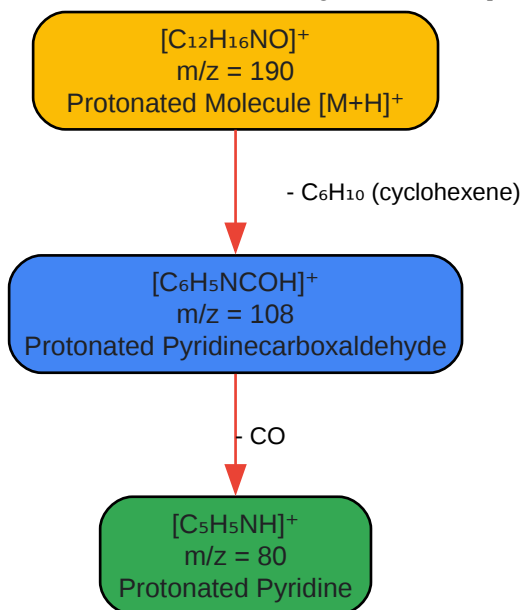
- **Standard Preparation:** Prepare a 1 mg/mL stock solution of **3-cyclohexanecarbonylpyridine** in methanol or acetonitrile.
- **Working Solutions:** Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to concentrations ranging from 1 ng/mL to 1 µg/mL.
- **Sample Filtration:** All samples should be filtered through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.

Instrumental Parameters

Parameter	Recommended Setting
Liquid Chromatograph	Waters ACQUITY UPLC or equivalent
Column	C18, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometer	Triple Quadrupole or Q-TOF
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	350°C
Desolvation Gas Flow	800 L/hr (Nitrogen)
Scan Range (Full Scan)	m/z 50-300

Predicted ESI Fragmentation Pattern

In positive-ion ESI, **3-cyclohexanecarbonylpyridine** will primarily form the protonated molecule $[M+H]^+$ at m/z 190. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to generate structurally informative fragment ions.

Predicted ESI-MS/MS Fragmentation of $[M+H]^+$ [Click to download full resolution via product page](#)

Caption: Key predicted fragmentation pathways for the protonated molecule of **3-cyclohexanecarbonylpyridine** in ESI-MS/MS.

- Precursor Ion m/z 190: This is the protonated molecular ion, $[M+H]^+$.
- Product Ion m/z 108: A likely fragmentation pathway involves the loss of a neutral cyclohexene molecule (C_6H_{10}) via a rearrangement, resulting in the formation of a protonated pyridinecarboxaldehyde-like structure.
- Product Ion m/z 80: Subsequent loss of carbon monoxide (CO) from the m/z 108 fragment would yield the protonated pyridine ion.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating.

- GC-MS: The identity of the analyte can be confirmed by comparing the acquired mass spectrum with the predicted fragmentation pattern and by matching the retention index with that of a known standard.

- LC-MS: In full-scan mode, the accurate mass of the protonated molecule can be determined using a high-resolution mass spectrometer (e.g., Q-TOF), providing a high degree of confidence in the elemental composition. In tandem MS mode, the specific precursor-to-product ion transitions (e.g., 190 → 108) can be used for highly selective and sensitive quantification in a Multiple Reaction Monitoring (MRM) experiment.[1]

Conclusion

This application note provides detailed, field-proven protocols for the mass spectrometric analysis of **3-cyclohexanecarbonylpyridine** by both GC-MS and LC-MS. By understanding the fundamental principles of ionization and fragmentation, researchers can confidently apply these methodologies for the identification, characterization, and quantification of this compound. The provided instrumental parameters and predicted fragmentation pathways serve as a robust starting point for method development and routine analysis in pharmaceutical and chemical research settings.

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